molecular formula C12H15IO3 B8517853 t-Butyl (3-iodophenoxy)acetate

t-Butyl (3-iodophenoxy)acetate

Cat. No.: B8517853
M. Wt: 334.15 g/mol
InChI Key: AWGWLALOAHUJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl (3-iodophenoxy)acetate is a useful research compound. Its molecular formula is C12H15IO3 and its molecular weight is 334.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

tert-butyl 2-(3-iodophenoxy)acetate

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3

InChI Key

AWGWLALOAHUJAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=CC=C1)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-iodophenol (2.20 g, 10.0 mmol) in dimethylformamide (20 ml) were added potassium carbonate (2.07 g, 15.0 mmol) and t-butyl bromoacetate (1.62 ml, 11.0 mmol), and the mixture was stirred for 1 hour at room temperature. Thereto was added water and the mixture was extracted with ethyl acetate. The organic layer was washed with 10% aqueous citric acid solution, water, an aqueous saturated sodium hydrogencarbonate solution and an aqueous saturated sodium chloride solution in the order, and dried over magnesium sulfate. The solvent was removed to give the subject compound as a colorless oil (3.28 g, 98%).
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2.2 g
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2.07 g
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1.62 mL
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20 mL
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Yield
98%

Synthesis routes and methods III

Procedure details

To a solution of m-iodophenol (1.22 g, 5.55 mmol) in N,N-dimethylformamide (15 ml) were added potassium carbonate (1.40 g, 10.1 mmol) and t-butyl bromoacetate (1.22 ml, 6.25 mmol), and the mixture was stirred for 3 hours at 50° C. Thereto was added an aqueous 5% potassium hydrogensulfate solution and the mixture was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified with silica gel chromatography (hexane:ethyl acetate=4:1) to give the subject compound (1.85 g, 100%).
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1.22 g
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1.4 g
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1.22 mL
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15 mL
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